4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine
Description
Properties
IUPAC Name |
4,5,6-trifluoro-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F6N2/c6-1-2(7)12-4(5(9,10)11)13-3(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGQXGPRBQQRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539090 | |
| Record name | 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27077-33-4 | |
| Record name | 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Fluorination of Tetrachloropyrimidine Derivatives
Reaction Mechanism and Conditions
The most documented synthesis route involves reacting tetrachloropyrimidine with anhydrous potassium fluoride (KF) at elevated temperatures. At 530°C, this reaction produces a mixture of tetrafluoropyrimidine, 5-chloro-2,4,6-trifluoropyrimidine, and three trifluoromethylpyrimidine isomers:
- 2,4,6-Trifluoro-5-(trifluoromethyl)pyrimidine (90%)
- 2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine (8%)
- 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine (2%).
The target compound constitutes only 2% of the product, necessitating chromatographic separation. The mechanism proceeds via nucleophilic aromatic substitution, where fluoride ions displace chlorine atoms. Excess KF ensures complete fluorination, though competing side reactions lead to isomer formation.
Table 1: Direct Fluorination Parameters and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Temperature | 530°C | |
| Reagents | Tetrachloropyrimidine, KF | |
| Reaction Time | Not specified | |
| Yield of Target Compound | 2% | |
| By-products | Isomers (90% + 8%) |
Limitations and Optimization
The low yield of 4,5,6-trifluoro-2-(trifluoromethyl)pyrimidine stems from steric and electronic factors favoring alternative substitution patterns. Increasing the reaction temperature to 550°C during pyrolysis of tetrafluoropyrimidine marginally improves the target’s yield but exacerbates decomposition risks. Catalytic additives or modified precursors remain unexplored in literature, presenting opportunities for methodological refinement.
Pyrolysis of Tetrafluoropyrimidine
Process Overview
Heating tetrafluoropyrimidine at 550°C induces thermal rearrangement, generating a similar isomer mixture as direct fluorination. This method avoids chlorinated precursors but still yields the target compound in trace amounts (2–3%). The absence of solvents or catalysts simplifies the setup, though energy costs and by-product management hinder scalability.
Table 2: Pyrolysis Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Temperature | 550°C | |
| Starting Material | Tetrafluoropyrimidine | |
| Reaction Atmosphere | Inert gas | |
| Yield of Target Compound | 2–3% |
Industrial Feasibility
While pyrolysis is operationally straightforward, the low yield and high energy input make it economically unviable for large-scale production. Industrial adoption would require advances in continuous-flow reactors or in situ separation technologies to isolate the target compound efficiently.
Challenges in Synthesis and Purification
Isomer Separation
Both synthesis routes produce 4,5,6-trifluoro-2-(trifluoromethyl)pyrimidine alongside structurally similar isomers. Distinguishing these compounds demands high-resolution chromatographic techniques, such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC). The isomers’ nearly identical physicochemical properties (e.g., boiling points, polarities) complicate separation, increasing production costs.
Yield Enhancement Strategies
- Catalyst Screening : Transition metal catalysts (e.g., palladium on carbon) could direct substitution patterns during fluorination, though none have been reported for this system.
- Precursor Modification : Introducing electron-withdrawing groups to the pyrimidine ring might favor fluorination at specific positions. For example, nitration or cyanation of tetrachloropyrimidine before fluorination alters reactivity, as seen in related compounds.
Industrial Production Landscape
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and phenylacetylene, often under copper-catalyzed conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
Scientific Research Applications
Synthesis of 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine
The synthesis of this compound typically involves the fluorination of pyrimidine derivatives. A notable method includes the reaction of 2,4,6-trichloropyrimidine with potassium fluoride in a suitable solvent at elevated temperatures. This process yields high purity and good yields of the desired compound . The reaction conditions can be optimized to enhance efficiency and minimize costs.
Antiviral and Antimicrobial Agents
Fluorinated pyrimidines have been extensively studied for their antiviral properties. For example, this compound derivatives have shown promising activity against various viral strains and fungi. Specifically, compounds derived from trifluoropyrimidine have been linked to growth inhibition in pathogens like Candida albicans and Mycobacterium tuberculosis. .
Drug Development
The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs. In recent studies, several FDA-approved drugs contain trifluoromethyl groups as pharmacophores. These compounds demonstrate enhanced metabolic stability and bioavailability . The incorporation of trifluoromethyl groups into pyrimidine structures has led to the discovery of novel therapeutic agents with improved efficacy.
Crop Protection
Trifluoropyrimidines are utilized in the development of agrochemicals aimed at pest control. The unique properties imparted by fluorination enhance the biological activity of these compounds against a range of agricultural pests . For example, derivatives of trifluoropyrimidine are included in formulations that protect crops from fungal infections and insect infestations.
Herbicides
Research indicates that trifluoromethyl-containing pyrimidines can serve as effective herbicides. Their selective activity against certain weed species makes them valuable in agricultural practices aimed at improving crop yields while minimizing environmental impact .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the activity of trifluoropyrimidine derivatives against target organisms. Modifications at various positions on the pyrimidine ring have been shown to significantly influence biological activity . For instance:
| Substitution Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Alkyl groups | Increased potency |
| 5 | Halogens | Variable effects |
| 6 | Trifluoromethyl | Preferred for activity |
Case Study 1: Antitubercular Activity
A series of trifluoromethyl pyrimidinones were screened for their activity against Mycobacterium tuberculosis. The study identified several compounds with low cytotoxicity and high inhibitory concentrations (IC90 < 5 µM), demonstrating their potential as new anti-tubercular agents .
Case Study 2: Fluorinated Antiviral Agents
Research on fluorinated pyrimidines has led to the development of novel antiviral agents targeting viral replication mechanisms. These compounds showed significant antiviral activity in vitro against multiple viral strains, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine and its analogs:
Physicochemical Properties
- Melting Points : While 4,5,6-Trifluoropyrimidine melts at 83–85°C , chloro analogs like 4,6-Dichloro-2-(trifluoromethyl)pyrimidine have higher molecular weights (216.97 g/mol) and likely higher melting points due to stronger intermolecular forces .
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, 4-Chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine (CAS 651315-72-9) incorporates aryl groups for additional hydrophobicity .
Biological Activity
4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of multiple fluorine atoms. These modifications enhance its binding affinity to various biological targets, making it a promising candidate in drug development.
The compound's mechanism of action involves interactions with specific enzymes and receptors. The fluorinated structure increases lipophilicity and alters electronic properties, which can lead to enhanced biological effects compared to non-fluorinated analogs. Notably, the compound has been explored for its antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study by Maddireddi et al. (2017) demonstrated that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes the antimicrobial efficacy of selected derivatives:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Antitubercular Activity
In a significant study published in 2021, novel trifluoromethyl pyrimidinone compounds derived from this scaffold were identified as having potent anti-tubercular activity against Mycobacterium tuberculosis. These compounds were screened in whole-cell assays and demonstrated promising results in inhibiting bacterial growth .
Pharmacological Applications
This compound has potential applications in various therapeutic areas:
- Antiviral Agents : Research indicates that pyrimidine derivatives can exhibit antiviral properties. For instance, modifications at specific positions on the pyrimidine ring can lead to compounds with enhanced activity against viral strains resistant to existing treatments .
- Cancer Therapeutics : Some studies have shown that derivatives can selectively inhibit cancer cell proliferation while sparing normal cells. For example, compounds with similar structures displayed significant inhibitory effects on breast cancer cell lines with a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine?
- Synthesis : A common approach involves multi-step nucleophilic substitution reactions using fluorinated precursors. For example, intermediates like 7-[[4-(2-bromoethoxy)-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide can be synthesized via coupling reactions in tetrahydrofuran (THF) with triethylamine as a base .
- Characterization : LCMS (liquid chromatography-mass spectrometry) and HPLC are critical. Typical LCMS data for fluorinated pyrimidines show [M+H]⁺ peaks (e.g., m/z 853.0–867.0) and retention times of ~1.3–1.4 minutes under SMD-TFA05 conditions .
Q. What safety protocols are essential when handling fluorinated pyrimidines like this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified biohazard waste services due to potential environmental toxicity .
- Hazard Codes : Similar fluoropyrimidines often carry warnings (e.g., H315, H319, H335) for skin/eye irritation and respiratory risks .
Q. How can researchers optimize purification of this compound?
- Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective. For polar intermediates, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) buffer systems improves resolution .
- Example : A related compound, 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, was purified to 97% purity using similar methods .
Q. What analytical techniques confirm structural integrity post-synthesis?
- LCMS/HPLC : Monitor m/z values and retention times to confirm molecular weight and purity .
- NMR : ¹⁹F NMR is critical for verifying fluorine substitution patterns. For example, trifluoromethyl groups show distinct shifts at ~-60 to -70 ppm .
Q. How stable is this compound under varying storage conditions?
- Store at -20°C in airtight, light-protected containers. Stability tests on analogous compounds (e.g., 4-hydroxy-2-(trifluoromethyl)pyrimidine) show degradation at >25°C, with hydrolytic susceptibility in aqueous environments .
Advanced Research Questions
Q. How can single-crystal XRD resolve structural ambiguities in fluorinated pyrimidines?
- Single-crystal X-ray diffraction (XRD) provides precise bond lengths and angles. For example, a study on 4-(4-chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine confirmed stereochemistry via XRD (R factor = 0.055), resolving conflicting LCMS/NMR data .
Q. What strategies mitigate byproduct formation during trifluoromethylation reactions?
- Optimize reaction stoichiometry (e.g., 1:1 molar ratio of fluorinated reagents) and temperature (room temperature to 60°C). Use scavengers like molecular sieves to absorb reactive intermediates. For example, THF-mediated reactions with triethylamine reduced byproducts in spirocyclic phosphazene syntheses .
Q. How can computational modeling predict reactivity in fluoropyrimidine derivatives?
- Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals. The InChI key for 1-(4-fluorophenyl)-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[5,6-e]pyrimidin-6-ium-2,4-dione (InChI=1/C21H13F7N4O2) was used to model electrophilic substitution sites .
Q. Why do LCMS data sometimes conflict with NMR findings for fluorinated pyrimidines?
- Isotopic patterns : Fluorine (¹⁹F) does not split proton signals but affects m/z via isotopic peaks. For example, trifluoromethyl groups produce [M+H]⁺ peaks with ±2 Da deviations due to ¹³C/¹²C ratios .
- Solution : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .
Q. How does fluorination position (4,5,6 vs. 2) affect reactivity in pyrimidine derivatives?
- Electron-withdrawing trifluoromethyl groups at the 2-position deactivate the ring, reducing nucleophilic substitution at adjacent sites. In contrast, 4,5,6-trifluoro substitution enhances electrophilic aromatic substitution at the 2-position due to inductive effects .
- Case Study : 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones showed regioselective alkylation at the 6-position under basic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
